molecular formula C20H22N2O3 B6536338 N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide CAS No. 1058454-63-9

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide

Cat. No. B6536338
CAS RN: 1058454-63-9
M. Wt: 338.4 g/mol
InChI Key: MTVCTIZQNGMJTJ-UHFFFAOYSA-N
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Description

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide, or NADA, is a small molecule synthetic agonist of the trace amine-associated receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor that has been identified as a potential target for the treatment of a range of neurological and psychiatric disorders such as schizophrenia, anxiety, and depression. NADA is a promising new drug candidate that has been studied for its potential therapeutic effects in the treatment of a variety of conditions.

Scientific Research Applications

NADA has been studied extensively in the scientific literature for its potential therapeutic effects. It has been shown to activate N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide in vitro and in vivo, and has been found to have antidepressant and anxiolytic activity in animal models. NADA has also been studied for its potential to modulate dopamine and serotonin levels in the brain, as well as its ability to modulate the release of glutamate. Additionally, NADA has been studied for its potential to reduce inflammation and improve cognitive function.

Mechanism of Action

NADA activates N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide, a G-protein coupled receptor that is expressed in the brain and other tissues. Activation of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide leads to the activation of the intracellular signaling pathways downstream of the receptor, which can modulate the release of neurotransmitters such as dopamine and serotonin, as well as modulate the release of glutamate. Additionally, N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide activation can lead to the inhibition of pro-inflammatory cytokines, which can reduce inflammation and improve cognitive function.
Biochemical and Physiological Effects
NADA has been shown to modulate the release of dopamine and serotonin in the brain, as well as modulate the release of glutamate. Additionally, NADA has been found to reduce inflammation and improve cognitive function. NADA has also been found to have antidepressant and anxiolytic activity in animal models.

Advantages and Limitations for Lab Experiments

NADA is a small molecule synthetic agonist of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide, making it an ideal drug candidate for in vitro and in vivo studies. NADA has been found to activate N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide in vitro and in vivo, and has been found to have antidepressant and anxiolytic activity in animal models. Additionally, NADA has been found to modulate dopamine and serotonin levels in the brain, as well as modulate the release of glutamate and reduce inflammation. However, NADA is not yet approved for clinical use and further studies are needed to determine its safety and efficacy in humans.

Future Directions

Further research is needed to determine the safety and efficacy of NADA in the treatment of a variety of conditions. Additionally, further research is needed to determine the mechanism of action of NADA and to explore its potential therapeutic effects in other conditions. Additionally, further research is needed to explore the potential of NADA as an adjunct therapy in combination with other drugs. Furthermore, further research is needed to explore the potential of NADA as a drug target for the treatment of neurological and psychiatric disorders.

Synthesis Methods

NADA is synthesized by a two-step process involving the condensation of 4-(propan-2-yloxy)benzaldehyde and 1-(2,3-dihydro-1H-indol-6-yl)ethan-1-one in the presence of a base catalyst. The reaction proceeds in a one-pot synthesis to yield NADA in a high yield.

properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13(2)25-18-8-5-16(6-9-18)20(24)21-17-7-4-15-10-11-22(14(3)23)19(15)12-17/h4-9,12-13H,10-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVCTIZQNGMJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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